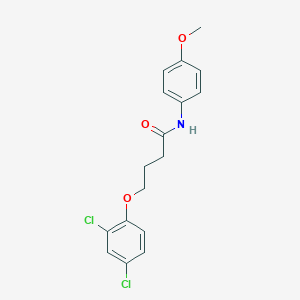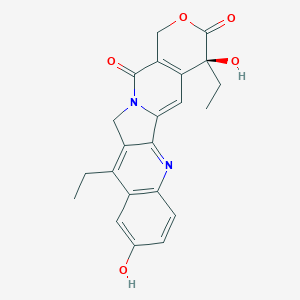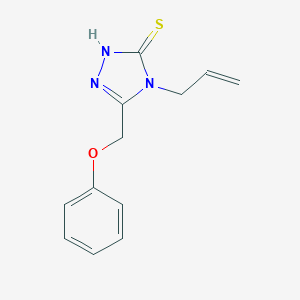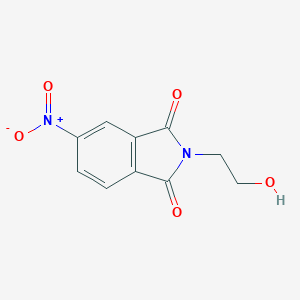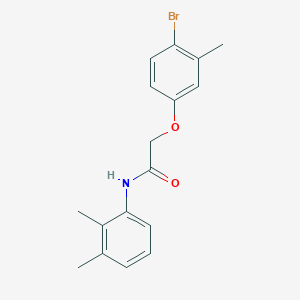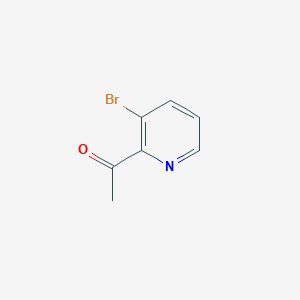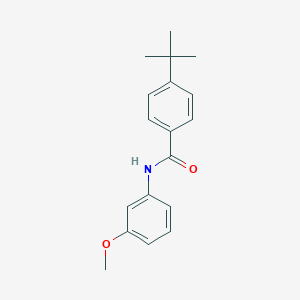![molecular formula C19H15NO B187660 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one CAS No. 64257-24-5](/img/structure/B187660.png)
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one, also known as PDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for investigating a range of biological processes. In
科学研究应用
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one as a fluorescent probe for imaging biological systems. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to DNA and RNA, making it a valuable tool for investigating the structure and function of nucleic acids. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, making it a useful tool for studying protein-protein interactions and signaling pathways.
作用机制
The mechanism of action of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is not fully understood, but it is thought to involve the formation of stable complexes with DNA and RNA. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to the minor groove of DNA, where it can interfere with the binding of transcription factors and other DNA-binding proteins. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which play important roles in DNA replication and repair.
生化和生理效应
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can reduce inflammation and oxidative stress, making it a potential therapeutic agent for a range of diseases, including neurodegenerative disorders and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its selectivity for DNA and RNA, which allows for specific labeling and imaging of these molecules in biological systems. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its potential toxicity, particularly at high concentrations. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be difficult to deliver to specific tissues or cells in vivo, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research involving 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one. One area of research involves the development of new 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one derivatives that have improved selectivity or reduced toxicity. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used as a tool for investigating the role of nucleic acids in disease, including cancer and viral infections. Finally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used in combination with other imaging or therapeutic agents to improve the specificity and efficacy of these treatments.
合成方法
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-nitrobenzaldehyde with aniline, followed by reduction of the resulting nitro compound. The resulting 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one compound can then be purified using standard chromatography techniques.
属性
CAS 编号 |
64257-24-5 |
|---|---|
产品名称 |
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC 名称 |
4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)20-18/h1-11,17H,12H2,(H,20,21) |
InChI 键 |
OGSPQWXKUXOADY-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
规范 SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



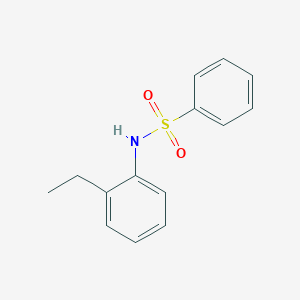
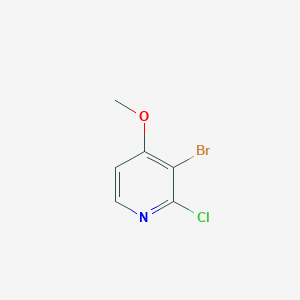
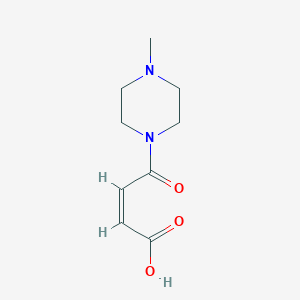
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
